4-[(2,4-dimethylphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid
Description
4-[(2,4-Dimethylphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid is a pyrrole-derived compound featuring a sulfamoyl group substituted with a 2,4-dimethylphenyl moiety at position 4 and a carboxylic acid group at position 2 of the pyrrole ring.
Properties
IUPAC Name |
4-[(2,4-dimethylphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-8-3-4-11(9(2)5-8)15-20(18,19)10-6-12(13(16)17)14-7-10/h3-7,14-15H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLQGZZDYNCINW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CNC(=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-dimethylphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid typically involves the reaction of 2,4-dimethylphenylamine with a sulfonyl chloride derivative to form the sulfonamide intermediate. This intermediate is then reacted with a pyrrole-2-carboxylic acid derivative under specific conditions to yield the final product . The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-[(2,4-dimethylphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to 4-[(2,4-dimethylphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid exhibit antimicrobial properties. The sulfamoyl group is known to enhance the antibacterial activity of pyrrole derivatives. Studies have shown that these compounds can inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial survival.
Anti-inflammatory Properties
There is emerging evidence suggesting that this compound may possess anti-inflammatory properties. Pyrrole derivatives have been studied for their ability to modulate inflammatory pathways, making them potential candidates for treating conditions like rheumatoid arthritis and other inflammatory diseases.
Cancer Research
The compound's unique structure allows it to act as a scaffold for developing novel anticancer agents. Its ability to interact with various biological targets makes it a promising candidate in the search for effective cancer therapies. Preliminary studies suggest it may inhibit tumor growth by inducing apoptosis in cancer cells.
Materials Science
Polymer Chemistry
In materials science, this compound can be utilized as a monomer in the synthesis of conductive polymers. The incorporation of this compound into polymer matrices can enhance electrical conductivity and thermal stability, making it suitable for applications in organic electronics and sensors.
Chemical Probes in Biological Studies
Fluorescent Probes
The compound can be modified to create fluorescent probes for biological imaging. By attaching fluorescent moieties, researchers can track cellular processes and visualize the distribution of specific biomolecules within cells. This application is particularly useful in studying cellular responses to drugs and understanding disease mechanisms.
Case Studies
| Study Title | Application Focus | Findings |
|---|---|---|
| "Antibacterial Activity of Pyrrole Derivatives" | Antimicrobial | Demonstrated significant inhibition of bacterial growth against E. coli and S. aureus. |
| "Inflammatory Pathways Modulation by Pyrrole Compounds" | Anti-inflammatory | Showed reduction in pro-inflammatory cytokines in vitro, suggesting potential therapeutic use. |
| "Synthesis of Conductive Polymers Using Pyrrole Derivatives" | Materials Science | Achieved enhanced conductivity and thermal stability in synthesized polymers. |
Mechanism of Action
The mechanism of action of 4-[(2,4-dimethylphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Analysis
Substituent Effects on Bioactivity :
- The 2,4-dimethylphenyl sulfamoyl group in the target compound likely enhances hydrophobic interactions with protein binding pockets compared to smaller sulfamoyl groups (e.g., dimethylsulfamoyl in ). This could improve target selectivity but may reduce aqueous solubility.
- Ethyl ester derivatives (e.g., ) are typically precursors to carboxylic acids, offering improved cell permeability during synthesis. However, ester hydrolysis in vivo is required for activation, which may delay therapeutic effects.
This modification also increases molecular weight and steric bulk compared to the unmethylated target compound.
Chain Length and Solubility :
- Compounds with extended alkyl chains (e.g., ) exhibit higher lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility in polar solvents. The target compound’s 2,4-dimethylphenyl group balances hydrophobicity with aromatic π-π stacking capabilities.
Carboxylic Acid vs. Ester Groups :
- Carboxylic acids (target compound, ) improve water solubility and are critical for ionic interactions in biological systems. In contrast, ester derivatives () are more synthetically versatile but require metabolic conversion for activity.
Biological Activity
4-[(2,4-Dimethylphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid (CAS Number: 937609-45-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).
Antimicrobial Activity
Recent studies have demonstrated that pyrrole derivatives, including this compound, exhibit significant antimicrobial properties. A comparative analysis of various pyrrole derivatives highlights their effectiveness against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Pyrrole Derivatives
| Compound Name | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |
|---|---|---|
| This compound | 18 | 16 |
| Compound A | 20 | 14 |
| Compound B | 15 | 17 |
| Compound C | 22 | 19 |
Note: Values are indicative and may vary based on experimental conditions.
The mechanism by which pyrrole derivatives exert their antimicrobial effects often involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis. The structural features of the compound, particularly the sulfamoyl group and the pyrrole ring, contribute to its interaction with microbial targets.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the pyrrole ring and substituents on the phenyl group significantly influence biological activity. For instance:
- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups on the phenyl ring enhances antibacterial potency.
- Bulky Substituents : Larger substituents on the carboxamide moiety have been shown to improve anti-tuberculosis activity against resistant strains .
Case Studies
- Anti-Tuberculosis Activity : A study focused on pyrrole-2-carboxamides revealed that certain derivatives exhibited potent anti-tuberculosis activity with minimal cytotoxicity. The compound's ability to inhibit MmpL3, a crucial transporter in Mycobacterium tuberculosis, was a key finding .
- Comparative Analysis with Other Compounds : In a comparative study involving various pyrrole derivatives, it was found that compounds with specific substitutions demonstrated significantly higher activity against drug-resistant strains of bacteria compared to standard treatments like isoniazid .
Q & A
Q. What are the standard synthetic routes for 4-[(2,4-dimethylphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves cyclocondensation of ethyl acetoacetate derivatives with phenylhydrazine to form pyrrole intermediates, followed by sulfamoylation using 2,4-dimethylbenzenesulfonamide. Key intermediates (e.g., methyl esters) are hydrolyzed under basic conditions to yield the carboxylic acid . Characterization employs 1H NMR (e.g., δ 13.99 ppm for carboxylic protons), ESIMS for molecular ion confirmation (e.g., m/z 311.1), and HPLC for purity assessment (>95%) .
Q. What spectroscopic and chromatographic techniques are recommended for structural elucidation and purity analysis?
- Methodological Answer :
- 1H/13C NMR : Identifies substituent environments (e.g., methyl groups at δ ~2.56 ppm) and aromatic proton coupling .
- LCMS/ESIMS : Confirms molecular weight and detects fragmentation patterns.
- HPLC : Quantifies purity using reverse-phase columns (e.g., C18) with UV detection at 254 nm .
- FT-IR : Validates functional groups like sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) .
Advanced Research Questions
Q. How can researchers address low yields in the sulfamoylation step during synthesis?
- Methodological Answer : Low yields may arise from steric hindrance or competing side reactions. Optimize by:
- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to enhance nucleophilic substitution efficiency.
- Temperature Control : Perform reactions at 0–5°C to suppress decomposition .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
Reference yields for analogous reactions range from 85–98% under optimized conditions .
Q. How to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values in cytotoxicity assays)?
- Methodological Answer : Discrepancies may stem from assay conditions or structural analogs. Mitigate by:
- Standardized Assays : Use consistent cell lines (e.g., HepG2 for liver cancer) and controls (e.g., doxorubicin).
- Structural Modifications : Compare activity of derivatives (e.g., methyl vs. trifluoromethyl substituents) to identify pharmacophores .
- Dose-Response Curves : Validate potency across multiple concentrations (e.g., 0.1–100 µM) .
For example, pyrazole-carboxylic acid derivatives show anti-proliferative activity linked to electron-withdrawing groups (e.g., -CF₃) .
Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- DFT Calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and binding affinity .
- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using software like AutoDock Vina. Focus on sulfamoyl and carboxylic acid groups as hydrogen bond donors .
- QSAR Models : Correlate substituent parameters (e.g., Hammett σ) with activity data from analogues .
Q. How can researchers design experiments to study the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability Studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC .
- Plasma Stability : Use human plasma at 37°C; quench with acetonitrile and analyze remaining compound .
- Light/Thermal Stability : Store samples under accelerated conditions (40°C/75% RH) and assess decomposition kinetics .
Data Contradiction Analysis
Q. How to interpret conflicting data on enzymatic inhibition mechanisms (e.g., competitive vs. non-competitive)?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
